3-(4-Chloro-3-fluorophenyl)propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

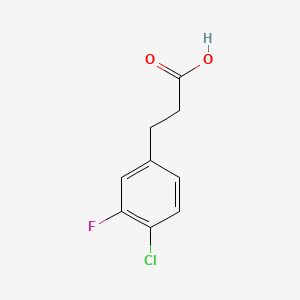

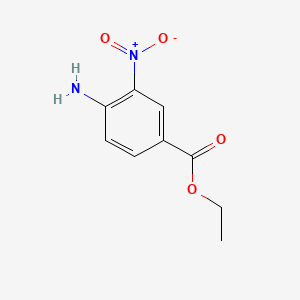

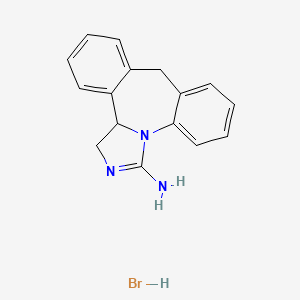

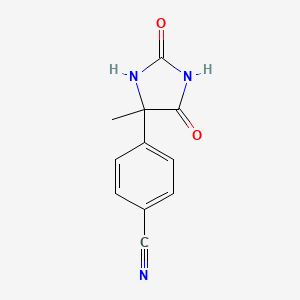

“3-(4-Chloro-3-fluorophenyl)propionic acid” is a chemical compound with the CAS Number: 881189-65-7 . It has a molecular weight of 202.61 and its IUPAC name is 3-(4-chloro-3-fluorophenyl)propanoic acid . It is typically used as a laboratory chemical .

Molecular Structure Analysis

The InChI code for “3-(4-Chloro-3-fluorophenyl)propionic acid” is 1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) .

Physical And Chemical Properties Analysis

“3-(4-Chloro-3-fluorophenyl)propionic acid” is a solid at room temperature . It has a boiling point of 80-84°C .

Scientific Research Applications

Vibrational and Electronic Structure Analysis

A study on a closely related compound, 3-Amino-3-(4-fluorophenyl)propionic acid, utilized DFT and ab initio calculations to investigate its zwitterionic structures. The research highlighted the significance of intra- and inter-hydrogen bonds, contributing to our understanding of molecular interactions in similar fluorinated compounds (Pallavi & Tonannavar, 2020).

Antibacterial and Antioxidant Activity

Research on derivatives of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl substituted ammonium oxalates demonstrated antibacterial and antioxidant activities. This underscores the potential biomedical applications of structurally related compounds (Arutyunyan et al., 2012).

Molecular Structure and Intermolecular Interactions

A study on derivatives of substituted 3-trichlorogermylpropionic acid provided insights into the molecular structure and intermolecular interactions, such as hydrogen bonding, within similar compounds. This research offers a foundation for understanding the chemical behavior and potential applications of chloro- and fluoro-substituted propionic acids (Hans et al., 2002).

Continuous Enzymatic Process Development

An enzymatic process was developed for the synthesis of (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid, demonstrating high enantiomeric excess and yield. This process showcases the application of 3-(4-Chloro-3-fluorophenyl)propionic acid derivatives in the production of chiral intermediates (Tao and Mcgee, 2002).

Chain Extender Effect in Polymer Nanocomposites

The use of 3-(4-Hydroxyphenyl)propionic acid as a chain extender in polymer nanocomposites was investigated. Although not directly related to 3-(4-Chloro-3-fluorophenyl)propionic acid, this study indicates the potential of structurally similar compounds in modifying material properties and enhancing performance in polymer applications (Totaro et al., 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

3-(4-chloro-3-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXMVKNNJGWZFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405493 |

Source

|

| Record name | 3-(4-Chloro-3-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-3-fluorophenyl)propionic acid | |

CAS RN |

881189-65-7 |

Source

|

| Record name | 3-(4-Chloro-3-fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-chloro-3-fluorophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)

![1-[4-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride](/img/structure/B1352146.png)